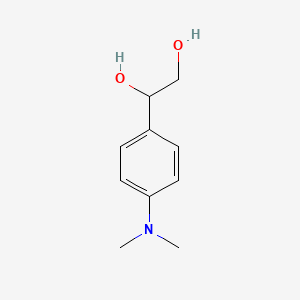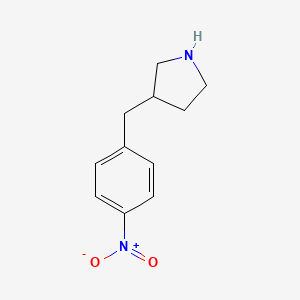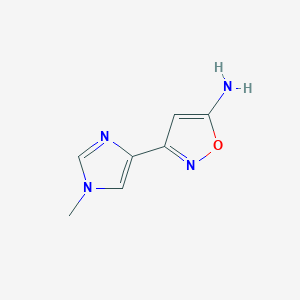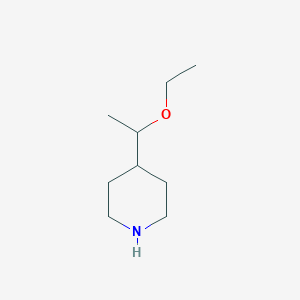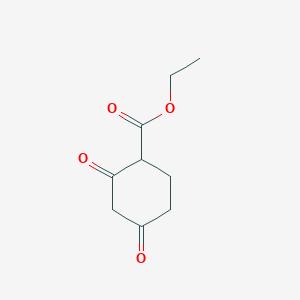
Ethyl 2,4-dioxocyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,4-dioxocyclohexanecarboxylate is an organic compound with the molecular formula C9H12O4 and a molecular weight of 184.19 g/mol . It is a derivative of cyclohexane, featuring two keto groups at positions 2 and 4, and an ester group at position 1. This compound is often used as a building block in organic synthesis due to its versatile reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2,4-dioxocyclohexanecarboxylate can be synthesized through various methods. One common approach involves the reaction of cyclohexane-1,3-dione with ethyl chloroformate in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, yielding the desired product in good yield.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly improve the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,4-dioxocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Diols.
Substitution: Various esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2,4-dioxocyclohexanecarboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 2,4-dioxocyclohexanecarboxylate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations that can be studied to understand enzyme kinetics and mechanisms . In organic synthesis, its reactivity is governed by the presence of the keto and ester groups, which can participate in various chemical reactions .
Comparaison Avec Des Composés Similaires
Ethyl 2,4-dioxocyclohexanecarboxylate can be compared with other similar compounds such as:
Ethyl 2,4-dioxocyclohexane-1-carboxylate: Similar structure but different reactivity due to the position of the ester group.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Cyclohexane-1,3-dione: Lacks the ester group, leading to different chemical properties and reactivity.
This compound is unique due to its combination of keto and ester functionalities, which provide a versatile platform for various chemical transformations .
Propriétés
Formule moléculaire |
C9H12O4 |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
ethyl 2,4-dioxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H12O4/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h7H,2-5H2,1H3 |
Clé InChI |
WBQFRYDJJOVKLZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCC(=O)CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


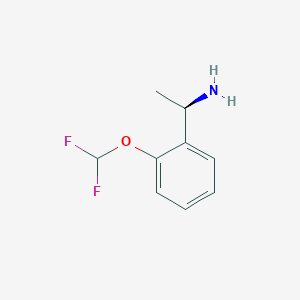
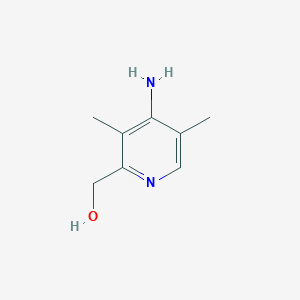
![2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride](/img/structure/B13592509.png)
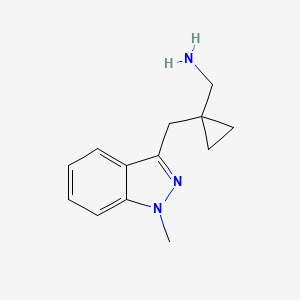
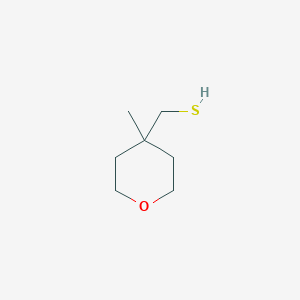
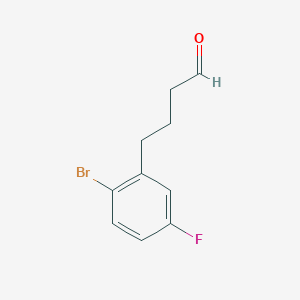

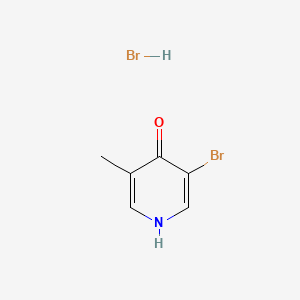
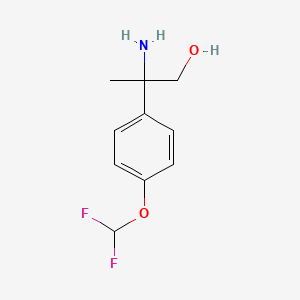
![[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol](/img/structure/B13592539.png)
